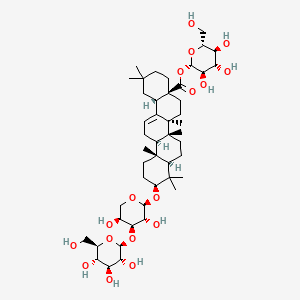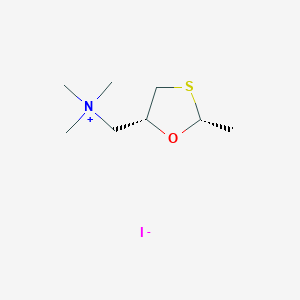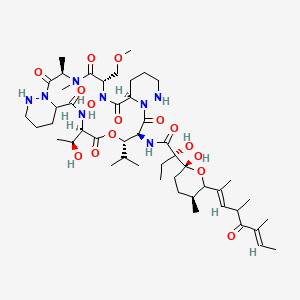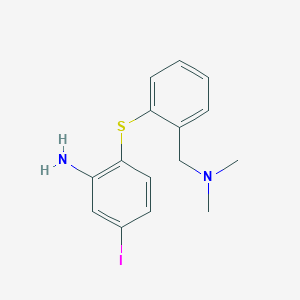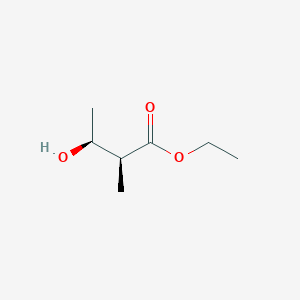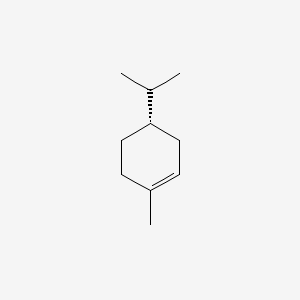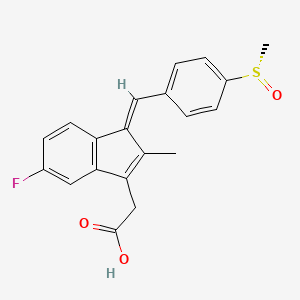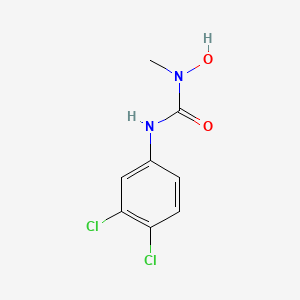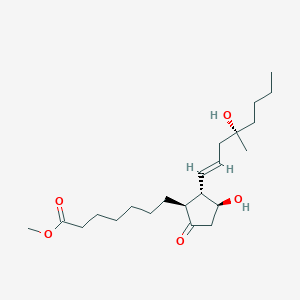
(11S,16S)-misoprostol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11S,16S)-misoprostol is a methyl (13E)-11,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate that has 8S,11S,12S,16S-configuration. It is a pharmacologically inactive diastereoisomeric component of misoprostol. It is an enantiomer of an (11R,16R)-misoprostol.
Scientific Research Applications
Misoprostol's Role in Gastrointestinal Health
Misoprostol, a synthetic analog of PGE1, demonstrates potent gastric antisecretory effects and protective actions on the gastric and duodenal mucosa. It has shown effectiveness in healing rates of both gastric and duodenal ulcers, comparable to H2 receptor antagonists. Its application extends to the prevention and treatment of NSAID-induced gastropathy, meeting a previously unserved therapeutic need. Especially in compromised patients such as chronic smokers or alcohol users, misoprostol's mucosal protective properties may offer advantages over traditional antisecretory drugs. This application is significant in the field of gastroenterology, providing an alternative treatment approach for various ulcerative conditions (Collins, 1990).
Chemical and Synthetic Development Insights
The synthetic development of misoprostol from PGE1 involved crucial structural modifications to overcome the limitations of natural PGE1. These modifications included relocating the 15-hydroxy group to the 16-position and adding a methyl group to carbon-16. These changes reduced typical prostaglandin side effects, retained full antisecretory potency, and improved oral activity. The chemical instability of misoprostol at room temperature, akin to PGE1, was addressed through pharmaceutical formulation studies, resulting in a stable and solid dosage form. This development has broad implications in pharmaceutical chemistry, enhancing the practical application and effectiveness of misoprostol in clinical settings (Collins, Pappo, & Dajani, 1985).
Stereospecific Actions in Electrolyte Transport
Misoprostol's stereospecific actions on rat colonic electrolyte transport were studied to understand its diarrheagenic action. It was observed that misoprostol increases Cl- secretion across rat colonic mucosa through a direct action on epithelial cells. The activity was found to reside in the 11R,16S isomer, suggesting a stereospecific interaction at PGE receptors. This study contributes to a better understanding of misoprostol's action mechanism, especially in relation to its side effect of diarrhea, and underscores the importance of stereochemistry in drug action and efficacy (Won-Kim, Kachur, & Gaginella, 1993).
properties
Molecular Formula |
C22H38O5 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl 7-[(1S,2S,3S)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22-/m0/s1 |
InChI Key |
OJLOPKGSLYJEMD-MGUNLYMFSA-N |
Isomeric SMILES |
CCCC[C@@](C)(C/C=C/[C@@H]1[C@H](CC(=O)[C@H]1CCCCCCC(=O)OC)O)O |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2S,3S)-3-methoxy-2-[(2E)-6-methylhept-2-en-2-yl]-4-oxocyclohexanecarbaldehyde](/img/structure/B1254569.png)

